Molecular formula C16H20N2O2 properties
Molecular formula C16H20N2O2 properties
Topic: Technical Monograph: Ladostigil (
Technical Monograph: Ladostigil ( )
A Multi-Target Directed Ligand (MTDL) for Neurodegenerative Therapy
Executive Summary
Ladostigil (CAS: 209394-27-4) represents a paradigm shift in neuropharmacology, moving from "one-molecule, one-target" to Multi-Target Directed Ligands (MTDLs) . Chemically defined as [(3R)-3-(prop-2-ynylamino)-2,3-dihydro-1H-inden-5-yl] N-ethyl-N-methylcarbamate , it is a chimeric drug designed to treat complex neurodegenerative pathologies like Alzheimer’s Disease (AD) and Dementia with Lewy Bodies (DLB).
This compound structurally fuses the pharmacophores of two established drugs:[1]
-
Rivastigmine : A carbamate-based cholinesterase inhibitor.[2]
-
Rasagiline : A propargylamine-based Monoamine Oxidase B (MAO-B) inhibitor.[2]
This guide details the physicochemical properties, dual-mechanism pharmacology, synthesis pathways, and validated analytical protocols for Ladostigil, serving as a blueprint for researchers investigating multi-functional neuroprotective agents.
Physicochemical Profile
Ladostigil is a lipophilic weak base, typically formulated as a tartrate salt to enhance aqueous solubility. Its molecular architecture is designed for Blood-Brain Barrier (BBB) penetration.
Table 1: Key Physicochemical Properties
| Property | Value | Experimental/Predicted | Relevance |
| Molecular Formula | - | Stoichiometry | |
| Molecular Weight | 272.34 g/mol | Exact Mass: 272.152 | Small molecule, BBB permeable |
| IUPAC Name | [(3R)-3-(prop-2-ynylamino)-2,3-dihydro-1H-inden-5-yl] N-ethyl-N-methylcarbamate | - | Chemical Identity |
| LogP (Octanol/Water) | 2.56 | Experimental | Optimal lipophilicity for CNS entry (Rule of 5 compliant) |
| Polar Surface Area (PSA) | 41.6 | Predicted | High BBB penetration potential (<90 |
| pKa (Basic) | ~9.30 | Predicted | Ionized at physiological pH; requires salt form for solubility |
| H-Bond Donors/Acceptors | 1 / 3 | - | Interaction with receptor active sites |
Pharmacology & Mechanism of Action
Ladostigil’s efficacy stems from its ability to simultaneously modulate cholinergic and monoaminergic systems while exerting neuroprotective effects via mitochondrial stabilization.
3.1 Dual Enzymatic Inhibition
-
Cholinesterase (AChE/BuChE) Inhibition :
-
Mechanism : The carbamate moiety is transferred to the serine hydroxyl group within the esteratic site of AChE. This carbamylation is pseudo-irreversible, temporarily inactivating the enzyme and increasing synaptic Acetylcholine (ACh) levels.
-
Kinetics : Slower onset than Tacrine but prolonged duration due to the stability of the carbamylated enzyme intermediate.
-
-
Monoamine Oxidase (MAO) Inhibition :
3.2 Neuroprotective Signaling
Beyond symptomatic relief, Ladostigil activates neurotrophic pathways:
-
APP Processing : Shifts Amyloid Precursor Protein (APP) processing toward the non-amyloidogenic
-secretase pathway.[2] -
Mitochondrial Support : Prevents the collapse of mitochondrial membrane potential (
) induced by oxidative stress.
Figure 1: Mechanism of Action (MOA) illustrating the dual pharmacophore strategy of Ladostigil.
Synthesis & Manufacturing
The synthesis of Ladostigil requires the coupling of a chiral aminoindan scaffold with a carbamoyl chloride. The stereochemistry at the C3 position of the indan ring is critical, as the (R)-enantiomer is the active pharmacophore.
Synthetic Route
Starting Material : 5-methoxy-1-indanone or 5-hydroxy-1-indanone.
-
Formation of the Amine : Reductive amination of 5-hydroxy-1-indanone to yield 5-hydroxy-1-aminoindan.
-
Chiral Resolution : Isolation of the (R)-isomer using L-tartaric acid or chiral HPLC.
-
Propargylation : Nucleophilic substitution with propargyl bromide (3-bromopropyne) to form the secondary amine.
-
Carbamoylation : Reaction of the phenolic hydroxyl group with N-ethyl-N-methylcarbamoyl chloride.
Figure 2: Step-wise chemical synthesis of Ladostigil from 5-hydroxy-1-indanone.
Analytical Protocols
Reliable quantification of Ladostigil in biological matrices is essential for pharmacokinetic (PK) profiling.
5.1 LC-MS/MS Method for Plasma Quantitation
This protocol is validated for sensitivity in the ng/mL range, suitable for clinical and preclinical PK studies.
-
Instrument : Triple Quadrupole Mass Spectrometer (e.g., Agilent 6460 or Sciex QTRAP).
-
Chromatography :
-
Column : C18 Reverse Phase (e.g., Zorbax Eclipse Plus,
mm, 1.8 m). -
Mobile Phase A : 0.1% Formic Acid in Water.
-
Mobile Phase B : Acetonitrile.[4]
-
Gradient : 10% B to 90% B over 3 minutes.
-
Flow Rate : 0.4 mL/min.
-
-
Mass Spectrometry Parameters :
-
Ionization : ESI Positive Mode.
-
MRM Transition :
273.2 128.1 (Quantifier), 273.2 171.1 (Qualifier). -
Internal Standard : Carbamazepine or deuterated Ladostigil.
-
5.2 Sample Preparation (Protein Precipitation)
-
Aliquot 50
L of plasma into a 1.5 mL centrifuge tube. -
Add 150
L of ice-cold Acetonitrile containing Internal Standard. -
Vortex vigorously for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Inject 5
L of the supernatant into the LC-MS/MS.
Experimental Workflows: Enzyme Inhibition Assays
To validate the biological activity of synthesized batches, the following in vitro assays are standard.
6.1 AChE Inhibition Assay (Modified Ellman’s Method)
Objective : Determine the
-
Acetylthiocholine iodide (Substrate).
-
DTNB (5,5′-dithiobis-(2-nitrobenzoic acid)) (Chromogen).
-
Human recombinant AChE or Rat Brain Homogenate.
Protocol :
-
Pre-incubation : Incubate enzyme (0.1 U/mL) with varying concentrations of Ladostigil (1 nM – 100
M) in Phosphate Buffer (pH 8.0) for 30 minutes at 37°C. Note: Pre-incubation is critical for carbamates to allow time for the carbamylation reaction. -
Reaction : Add DTNB (0.3 mM) and Acetylthiocholine (0.5 mM).
-
Measurement : Monitor absorbance at 412 nm for 5 minutes using a kinetic microplate reader.
-
Analysis : Plot % Inhibition vs. Log[Concentration] to calculate
.
6.2 MAO Inhibition Assay (Amplex Red)
Objective : Determine selectivity for MAO-A vs. MAO-B. Reagents :
-
MAO-A (Clorgyline-sensitive) and MAO-B (Selegiline-sensitive) sources.
-
Tyramine or Benzylamine (Substrates).
-
Amplex Red Reagent (fluorescent probe for
).
Protocol :
-
Incubate mitochondrial fractions with Ladostigil for 60 minutes.
-
Add substrate and Amplex Red/HRP mix.
-
Measure fluorescence (Ex/Em: 571/585 nm) generated by the
byproduct of monoamine oxidation.
References
-
Weinstock, M., et al. (2000).[1] "Ladostigil, a novel bifunctional drug for the treatment of dementia with comorbid depression." Journal of Neural Transmission. Link
-
Weinreb, O., et al. (2012). "Ladostigil: a novel multimodal neuroprotective drug with cholinesterase and brain-selective monoamine oxidase inhibitory activities for Alzheimer's disease treatment."[1][5] Current Drug Targets. Link
-
PubChem Compound Summary . (2024). "Ladostigil (CID 208907)."[6] National Center for Biotechnology Information. Link
-
Finberg, J.P., & Rabey, J.M. (2016).[1] "Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology." Frontiers in Pharmacology. Link
-
BenchChem . (2025).[2] "The Chemical Synthesis and Characterization of Ladostigil Tartrate: A Technical Guide." Link
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Multi Target Neuroprotective and Neurorestorative Anti-Parkinson and Anti-Alzheimer Drugs Ladostigil and M30 Derived from Rasagiline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Development and validation of the HPLC–MS/MS method and its application to the pharmacokinetic study for the Mongolian drug Sendeng-4 in rat blood plasma [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Ladostigil | C16H20N2O2 | CID 208907 - PubChem [pubchem.ncbi.nlm.nih.gov]
